5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid
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Overview
Description
5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by a fused bicyclic structure consisting of a benzene ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid typically involves the condensation of 2-oxocyclohexylglyoxylic acid with guanidine carbonate and urea. This reaction yields 2-amino-5,6,7,8-tetrahydroquinazoline-4-carboxylic acid . Another method involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones under mild conditions, resulting in high yields and easy workup .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Catalytic reduction of the carboxylic acids and their methyl esters can yield dihydro-derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or platinum oxide.
Substitution: Nucleophiles such as alkyl amines and aryl thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinazoline derivatives.
Reduction: Dihydro-quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives with different functional groups.
Scientific Research Applications
5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid involves its interaction with specific molecular targets. Molecular docking studies have shown that the compound binds to enzymes such as dihydrofolate reductase, pantothenate kinase, and FAD-containing oxidoreductase DprE1 in Mycobacterium tuberculosis . This binding inhibits the activity of these enzymes, thereby exerting its antitubercular effects. Additionally, the compound has shown inhibition activity against β-glucosidase, suggesting potential antidiabetic effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5,6,7,8-tetrahydroquinazoline-4-carboxylic acid: Similar in structure but with an amino group at the 2-position.
1,2,5,6,7,8-Hexahydro-2-oxoquinazoline-4-carboxylic acid: Contains an additional hydrogenation and an oxo group.
Uniqueness
5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid is unique due to its specific structural features and the ability to undergo various chemical reactions, making it a versatile building block in synthetic organic chemistry.
Properties
IUPAC Name |
5,6,7,8-tetrahydroquinazoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-9(13)8-6-3-1-2-4-7(6)10-5-11-8/h5H,1-4H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRWMGAYENUEFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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